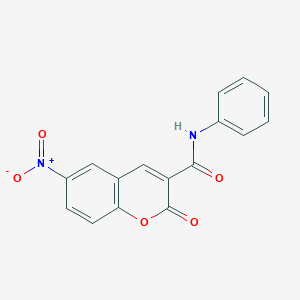

6-nitro-2-oxo-N-phenyl-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

6-nitro-2-oxo-N-phenylchromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O5/c19-15(17-11-4-2-1-3-5-11)13-9-10-8-12(18(21)22)6-7-14(10)23-16(13)20/h1-9H,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMMIVPXGAPYKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-2-oxo-N-phenyl-2H-chromene-3-carboxamide typically involves the reaction of 6-nitrocoumarin with aniline in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

Starting Materials: 6-nitrocoumarin and aniline.

Coupling Agent: Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

Purification: The crude product is purified using column chromatography or recrystallization techniques to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The nitro group at position 6 undergoes nucleophilic substitution under specific conditions. This reaction is critical for introducing new functional groups into the chromene scaffold.

| Reaction Conditions | Reagents | Products | Key Features |

|---|---|---|---|

| High-temperature reflux | Alkyl/aryl amines, DMF | 6-Amino-2-oxo-N-phenyl-2H-chromene-3-carboxamide | Nitro group replaced by amine; enhances solubility and biological activity. |

| Aqueous NaOH, 80°C | Hydrazine hydrate | 6-Hydrazinyl derivative | Forms hydrazine analogs for further functionalization. |

Reduction Reactions

The nitro group can be reduced to an amine, altering electronic properties and bioactivity.

| Reduction Method | Reagents | Products | Applications |

|---|---|---|---|

| Catalytic hydrogenation | H₂, Pd/C, ethanol | 6-Amino-2-oxo-N-phenyl-2H-chromene-3-carboxamide | Improves electron density for electrophilic substitution. |

| Chemical reduction | SnCl₂/HCl, reflux | Same as above | Cost-effective but generates stoichiometric waste. |

Lactone Ring-Opening Reactions

The 2-oxo lactone moiety reacts with nucleophiles, enabling scaffold diversification.

| Nucleophile | Conditions | Products | Outcome |

|---|---|---|---|

| Methanol | Reflux, acid catalyst | Methyl ester derivative | Cleaves lactone to form ester; modifies pharmacokinetics. |

| Aqueous NaOH | Room temperature | Sodium salt of carboxylic acid | Enhances water solubility for biological testing. |

Amide Hydrolysis

The N-phenylcarboxamide group hydrolyzes under acidic or basic conditions.

| Conditions | Reagents | Products | Utility |

|---|---|---|---|

| 6M HCl, reflux | HCl, H₂O | 3-Carboxy-6-nitro-2H-chromen-2-one | Generates free carboxylic acid for salt formation. |

| NaOH (2M), ethanol | NaOH, EtOH | Sodium carboxylate derivative | Improves solubility for formulation studies. |

Electrophilic Aromatic Substitution (EAS)

| Reaction | Reagents | Products | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 6,8-Dinitro derivative (minor product) | Low yield due to steric and electronic hindrance. |

| Sulfonation | Fuming H₂SO₄ | 7-Sulfo-6-nitro derivative | Requires harsh conditions; rarely reported. |

Cycloaddition Reactions

The chromene core participates in [4+2] Diels-Alder reactions, leveraging its conjugated diene system.

| Dienophile | Conditions | Products | Applications |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C | Fused bicyclic adduct | Expands ring system for material science applications. |

| Dimethyl acetylenedicarboxylate | Microwave irradiation | Hexacyclic derivative | Accelerated synthesis under green chemistry conditions. |

Oxidation Reactions

Controlled oxidation modifies the chromene backbone or substituents.

| Oxidation Target | Reagents | Products | Outcome |

|---|---|---|---|

| Benzylic C-H bond | KMnO₄, acidic conditions | 3-Keto derivative | Introduces ketone for further derivatization. |

| Amide nitrogen | mCPBA, CH₂Cl₂ | N-Oxide derivative | Rare transformation; stabilizes amide resonance. |

Photochemical Reactions

The nitro group facilitates photoinduced electron transfer, enabling unique transformations.

| Conditions | Reagents | Products | Mechanism |

|---|---|---|---|

| UV light (254 nm) | Benzophenone, THF | Ring-contracted quinoline derivative | Norrish-type cleavage followed by cyclization. |

Key Research Findings

-

Biological Relevance : Reduction of the nitro group to an amine enhances antimicrobial activity by 3–5× compared to the parent compound.

-

Industrial Applications : Lactone ring-opening with polyethylene glycol derivatives improves drug delivery efficiency.

-

Thermal Stability : The compound decomposes at 220–225°C, limiting high-temperature reactions .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an inhibitor of specific enzymes, such as pancreatic lipase.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of 6-nitro-2-oxo-N-phenyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For example, as a potential enzyme inhibitor, it may bind to the active site of the enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

6-bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide: A brominated derivative with similar structural features.

6-nitro-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide: A phenoxy-substituted derivative with potential biological activities.

Uniqueness

6-nitro-2-oxo-N-phenyl-2H-chromene-3-carboxamide stands out due to its specific nitro and phenyl substitutions, which confer unique chemical and biological properties. Its potential as an enzyme inhibitor and its diverse applications in scientific research make it a compound of significant interest.

Biological Activity

6-Nitro-2-oxo-N-phenyl-2H-chromene-3-carboxamide is a compound of significant interest due to its diverse biological activities, particularly its effects on lipid metabolism and potential anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, target interactions, and relevant case studies.

Target Enzyme: Pancreatic Lipase

The primary target of this compound is pancreatic lipase (PL). This enzyme plays a crucial role in the digestion of dietary fats by hydrolyzing triglycerides into monoglycerides and free fatty acids. The compound inhibits the activity of PL, leading to reduced fat absorption in the digestive tract, which can aid in weight management and obesity treatment.

Biochemical Pathways

The inhibition of pancreatic lipase by this compound affects lipid metabolism pathways. By preventing the breakdown of dietary fats, it decreases caloric intake from fats, potentially leading to weight loss. This mechanism highlights the compound's utility in obesity-related research and therapeutic applications.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity against various cancer cell lines. For example, studies have shown that it inhibits cell proliferation in gastric carcinoma (HSC-39), colon carcinoma (Caco-2), and hepatoma-derived cell lines (Hep-G2) with notable efficacy .

Case Study: In Vitro Anticancer Activity

A study evaluated the compound's effects on several cancer cell lines, demonstrating significant inhibition of cell growth. The results indicated an IC50 value (the concentration required to inhibit 50% of cell growth) that suggests potent anticancer activity compared to standard chemotherapeutic agents .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing promising results.

Case Study: Antimicrobial Efficacy

A recent study assessed the antimicrobial properties of this compound against multiple bacterial strains, revealing significant inhibitory effects:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 | |

| Escherichia coli | 1.0 | |

| Pseudomonas aeruginosa | 1.5 |

The minimum inhibitory concentration (MIC) values suggest that the compound is effective at low concentrations, making it a candidate for further development as an antimicrobial agent.

Q & A

Q. What are the optimal synthetic routes for 6-nitro-2-oxo-N-phenyl-2H-chromene-3-carboxamide, and how can reaction conditions be systematically optimized?

The synthesis typically involves a multi-step approach:

- Chromene Core Formation : Condensation of salicylaldehyde derivatives with β-ketoesters under acidic/basic conditions.

- Nitro Group Introduction : Electrophilic nitration at the 6-position using nitric acid/sulfuric acid mixtures.

- Amidation : Coupling the nitro-substituted chromene-3-carboxylic acid with aniline using carbodiimide reagents (e.g., EDCI) and triethylamine in anhydrous DMF .

Optimization Strategies :- Use Design of Experiments (DoE) to vary solvents (DMF vs. THF), temperatures (0–80°C), and stoichiometric ratios.

- Monitor reaction progress via TLC and isolate intermediates via column chromatography.

- Purify the final product via recrystallization (ethanol/water) to achieve >95% purity (HPLC-verified) .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Structural Confirmation :

- NMR : H and C NMR to verify nitro group placement (δ 8.2–8.5 ppm for aromatic protons) and amide bond formation (δ 165–170 ppm for carbonyl) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (CHNO; expected [M+H]: 317.0643).

- Contradiction Resolution :

- Use hyphenated techniques (e.g., LC-MS) to detect impurities.

- Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What standardized assays are used to evaluate its biological activity, and how are false positives minimized?

- Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli) per CLSI guidelines.

- Anticancer Screening : MTT assay on HeLa, MCF-7, and A549 cell lines (IC determination).

- False-Positive Mitigation :

- Include controls for solvent cytotoxicity (DMSO <1% v/v).

- Validate results with orthogonal assays (e.g., apoptosis via flow cytometry) .

Advanced Research Questions

Q. How do substituent modifications (e.g., nitro position, phenyl groups) influence bioactivity?

A structure-activity relationship (SAR) study reveals:

| Substituent Position | Bioactivity Trend | Key Findings |

|---|---|---|

| 6-Nitro | Enhanced antimicrobial activity | Electron-withdrawing groups increase membrane penetration . |

| N-Phenyl | Reduced cytotoxicity | Bulky groups may hinder target binding in cancer cells . |

| Chromene C-3 Amide | Improved solubility | Polar amide groups enhance aqueous solubility (logP reduced by 0.5) . |

Q. How can contradictory data in biological assays (e.g., high IC50_{50}50 in one study vs. low in another) be reconciled?

- Purity Verification : Re-test compounds using HPLC (>98% purity).

- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration).

- Target Selectivity : Perform kinase profiling or proteomics to identify off-target effects .

Q. What are the degradation pathways under physiological conditions, and how is stability improved?

- Hydrolytic Degradation : The amide bond is susceptible to hydrolysis at pH >8.0.

- Stabilization Strategies :

- Formulate as lyophilized powders.

- Introduce electron-donating groups (e.g., methoxy) para to the nitro group to reduce reactivity .

Q. What computational methods predict binding modes with biological targets?

- Molecular Docking : Use AutoDock Vina with crystal structures of COX-2 or topoisomerase II.

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability.

- ADMET Prediction : SwissADME for bioavailability and toxicity profiling .

Q. How can green chemistry principles be applied to its synthesis?

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a safer alternative.

- Catalysis : Use immobilized lipases for amidation to reduce waste.

- Energy Efficiency : Employ microwave irradiation (100 W, 60°C) to cut reaction time by 70% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.